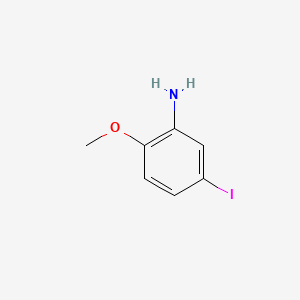

2-Amino-4-iodoanisole

Description

BenchChem offers high-quality 2-Amino-4-iodoanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-iodoanisole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAGMESWEMVFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512626 | |

| Record name | 5-Iodo-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77770-09-3 | |

| Record name | 5-Iodo-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 2-Amino-4-iodoanisole

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-iodoanisole

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-Amino-4-iodoanisole (also known as 4-iodo-2-methoxyaniline), a valuable substituted aniline intermediate in organic synthesis and drug discovery. We present a detailed, field-proven protocol for its preparation via direct electrophilic iodination of 2-aminoanisole, discussing the mechanistic principles and rationale behind the chosen methodology. An alternative conceptual pathway utilizing the Sandmeyer reaction is also explored to provide a broader synthetic context. The guide culminates with a thorough section on the characterization of the target compound, featuring tabulated physical and spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) and detailed purification techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of 2-Amino-4-iodoanisole.

Introduction: Significance and Synthetic Overview

2-Amino-4-iodoanisole is a key aromatic building block widely employed in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its utility stems from the strategic placement of three distinct functional groups on the benzene ring: a nucleophilic amino group, a methoxy group, and a versatile iodo group. The iodine atom is particularly valuable as it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This reactivity profile makes 2-Amino-4-iodoanisole a crucial intermediate in the development of novel active pharmaceutical ingredients (APIs) and functional materials.[1][3][4][5][6]

The primary challenge in synthesizing this molecule lies in achieving high regioselectivity. The starting material, 2-aminoanisole (o-anisidine), contains two activating, ortho-, para-directing groups. The synthetic strategy must therefore selectively introduce the iodine atom at the C4 position, which is para to the amino group and ortho to the methoxy group. This guide focuses on the most direct and efficient method: electrophilic aromatic substitution.

Synthetic Methodologies: A Tale of Two Routes

Two principal pathways can be envisioned for the synthesis of 2-Amino-4-iodoanisole: direct electrophilic iodination and the Sandmeyer reaction.

Route 1: Direct Electrophilic Iodination (Recommended)

Principle & Mechanistic Rationale: This approach involves the direct iodination of commercially available 2-aminoanisole. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups that increase the electron density of the aromatic ring, making it highly susceptible to attack by an electrophile (an "I⁺" species).

The directing effects of these groups are crucial for regioselectivity. The amino group is a powerful ortho-, para-director, as is the methoxy group. The positions ortho and para to the amino group are C3 and C5. The positions ortho and para to the methoxy group are C3 and C6. The C4 position is para to the amino group and meta to the methoxy group. However, the combined activating influence and the steric hindrance at other positions favor substitution at the C4 position, which is para to the highly activating amino group. Iodine is the least reactive halogen in SEAr reactions, but the highly activated nature of the 2-aminoanisole substrate allows the reaction to proceed efficiently.[7]

Various iodinating reagents can be employed, such as molecular iodine (I₂) in the presence of an oxidizing agent (to generate the I⁺ electrophile in situ), or N-Iodosuccinimide (NIS).[7][8] The use of an oxidant, such as hydrogen peroxide, prevents the buildup of hydrogen iodide (HI), a reducing agent that can reverse the reaction.[9][10][11]

Route 2: Sandmeyer Reaction (Conceptual Pathway)

Principle & Mechanistic Rationale: The Sandmeyer reaction offers a powerful method for introducing a variety of functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate.[12][13][14] This route is typically employed when direct substitution is difficult or yields poor selectivity. While less direct for this specific target, it is a valuable strategy in a chemist's toolkit.

A plausible, albeit multi-step, approach would begin with 2,4-diaminoanisole.[15] The more basic 4-amino group can be selectively diazotized under controlled acidic conditions using sodium nitrite (NaNO₂) to form an aryl diazonium salt.[16][17] This intermediate is then treated with a solution of potassium iodide (KI). The diazonium group (-N₂⁺), being an excellent leaving group (releasing N₂ gas), is displaced by the iodide ion (I⁻) in a radical-nucleophilic aromatic substitution (SRNAr) mechanism, often catalyzed by copper(I) salts.[12]

Detailed Experimental Protocol: Direct Iodination

This protocol describes the synthesis of 2-Amino-4-iodoanisole from 2-aminoanisole using iodine and hydrogen peroxide.

Materials & Reagents:

-

2-Aminoanisole (o-anisidine)

-

Iodine (I₂)

-

Methanol (MeOH) or Ethanol (EtOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc) or Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware for extraction and filtration.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminoanisole (1.0 equivalent) in methanol (approx. 10-15 mL per gram of starting material). To this solution, add powdered iodine (1.1 equivalents). Stir the mixture to form a dark solution.

-

Iodination: To the stirred solution, add 30% hydrogen peroxide (2.0 equivalents) dropwise via a dropping funnel at room temperature.[16] The addition may be slightly exothermic; maintain the temperature below 40 °C, using an ice bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up & Quenching: Upon completion, cool the reaction mixture in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the dark iodine color disappears, resulting in a pale yellow or colorless mixture. This step reduces any unreacted iodine.[16]

-

Neutralization: Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: The crude product, often an off-white or brown solid, can be purified by one of the following methods:

-

Recrystallization: A suitable solvent system for recrystallization is ethanol/water or ethyl acetate/hexanes. Dissolve the crude solid in a minimum amount of the hot solvent, and allow it to cool slowly to form pure crystals.

-

Column Chromatography: If recrystallization is insufficient, purify the crude material using silica gel column chromatography with a solvent system such as a gradient of ethyl acetate in hexanes.

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Handle with care.

-

Iodine is corrosive and can cause stains. Avoid inhalation of vapors.

Characterization and Data Presentation

Proper characterization is essential to confirm the identity and purity of the synthesized 2-Amino-4-iodoanisole.

Physical & Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 4-Iodo-2-methoxyaniline | [1] |

| CAS Number | 77770-09-3 | [] |

| Molecular Formula | C₇H₈INO | [] |

| Molecular Weight | 249.05 g/mol | [] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 85-87 °C | [] |

| Boiling Point | 304.3 ± 32.0 °C at 760 mmHg | [] |

| Density | 1.807 ± 0.06 g/cm³ | [] |

Spectroscopic Data Interpretation

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~7.3-7.5 ppm: A doublet, corresponding to the aromatic proton at C5.

-

δ ~6.8-7.0 ppm: A double-doublet, corresponding to the aromatic proton at C3.

-

δ ~6.6-6.7 ppm: A doublet, corresponding to the aromatic proton at C6.

-

δ ~3.8-4.2 ppm: A broad singlet, integrating to 2H, for the -NH₂ protons. The chemical shift can vary with concentration and solvent.

-

δ ~3.8 ppm: A sharp singlet, integrating to 3H, for the -OCH₃ protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The spectrum should show 7 distinct signals corresponding to the seven carbon atoms in the molecule.

-

~145-150 ppm: Two signals for the carbons attached to the nitrogen and oxygen (C2 and C1).

-

~110-140 ppm: Four signals for the remaining aromatic carbons.

-

~80-85 ppm: Signal for the carbon bearing the iodine atom (C4).

-

~55 ppm: Signal for the methoxy (-OCH₃) carbon.

-

-

IR (Infrared) Spectroscopy:

-

3350-3450 cm⁻¹: Two distinct sharp peaks (symmetric and asymmetric N-H stretching) characteristic of a primary amine.

-

3000-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

2850-2950 cm⁻¹: C-H stretching of the methoxy group.

-

~1600 cm⁻¹: N-H bending (scissoring) vibration.

-

~1500 & ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

-

~1030 cm⁻¹: Symmetric C-O-C stretching.

-

~800-850 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern.

-

-

MS (Mass Spectrometry):

-

M⁺ (Molecular Ion Peak): m/z ≈ 249.0, corresponding to the molecular weight of C₇H₈INO. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

-

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of 2-Amino-4-iodoanisole via direct electrophilic iodination of 2-aminoanisole. The described protocol is robust, utilizes readily available reagents, and provides the target compound in good yield and purity after standard purification procedures. The causality behind the high regioselectivity was explained through the combined directing effects of the amino and methoxy functional groups. Furthermore, a comprehensive characterization profile, including physical properties and expected spectroscopic data, has been provided to serve as a benchmark for validating the synthetic outcome. This document provides researchers with the necessary technical information to confidently synthesize and characterize this important chemical intermediate for applications in drug discovery and beyond.

References

-

Trammell, G. L. (1987). Iodination of Aniline. Journal of Chemical Education, 64, 1022. Available at: [Link]

-

ResearchGate. (n.d.). Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway. Request PDF. Available at: [Link]

-

Chemical Education Xchange. (n.d.). Iodination of Aniline. Available at: [Link]

-

Organic Chemistry Data. (n.d.). Iodination. Available at: [Link]

-

Crysdot LLC. (n.d.). 2-Amino-4-iodoanisole. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

-

OrganicChemGuide. (n.d.). Sandmeyer Reaction. Available at: [Link]

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

-

Organic Syntheses. (2006). Indium-Catalyzed Cycloisomerization: Preparation of 4-Methylpyrrolo[1,2-a]quinoline. Org. Synth. 2006, 83, 103. Available at: [Link]

-

Supporting Information. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Available at: [Link]

-

Holch, R., & Culbertson, J.B. (n.d.). Iodination of Anisole. UNI ScholarWorks. Available at: [Link]

-

PubChem. (n.d.). 2,4-Diaminoanisole. CID 11976. Available at: [Link]

-

MySkinRecipes. (n.d.). 4-Iodo-2-methoxyaniline. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of 4-iodoanisole. Available at: [Link]

-

SciSpace. (2018). Preparation method of 2-iodo-4-methoxyaniline. Yang Zhuhong. Available at: [Link]

-

UNI ScholarWorks. (n.d.). Iodination of Anisole. Available at: [Link]

- Google Patents. (n.d.). US9238615B2 - Process for the iodination of aromatic compounds.

-

Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Available at: [Link]

-

MDPI. (2026). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. Available at: [Link]

- Google Patents. (n.d.). CN108373404B - Synthesis method of 4-iodoanisole.

-

PubChem. (n.d.). 4-Iodoanisole. CID 69676. Available at: [Link]

- Google Patents. (n.d.). CN100368385C - Process for preparing 2-amino-4-acetamidoanisole.

-

Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic Chemistry Frontiers. Available at: [Link]

-

YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. ChemComplete. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Discovery of Amino-cyclobutarene-derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy. Available at: [Link]

-

PubMed. (n.d.). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). Available at: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]

Sources

- 1. 4-Iodo-2-methoxyaniline [myskinrecipes.com]

- 2. Preparation method of 2-iodo-4-methoxyaniline (2018) | Yang Zhuhong [scispace.com]

- 3. Discovery of Amino-cyclobutarene-derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Innovations in Drug Discovery and Pharmaceutical Manufacturing for Novel and Orphan Diseases - Behind the Bench [thermofisher.com]

- 5. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iodination - Common Conditions [commonorganicchemistry.com]

- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 9. "Iodination of Anisole" by Ralph Holch and J.B. Culbertson [scholarworks.uni.edu]

- 10. prepchem.com [prepchem.com]

- 11. scholarworks.uni.edu [scholarworks.uni.edu]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. organicchemistryguide.com [organicchemistryguide.com]

Physical and chemical properties of 2-Amino-4-iodoanisole

An In-depth Technical Guide to the Physicochemical Properties and Applications of 2-Amino-4-iodoanisole

Introduction

2-Amino-4-iodoanisole, also systematically known as 5-iodo-2-methoxyaniline (CAS No. 77770-09-3), is a halogenated aromatic amine that serves as a pivotal structural motif in the landscape of modern organic synthesis. Its unique trifunctional nature—possessing a nucleophilic amino group, an activatable iodo substituent, and an electron-donating methoxy group—renders it a highly versatile building block. For researchers, scientists, and drug development professionals, understanding the nuanced physical and chemical properties of this intermediate is paramount for its effective utilization in the synthesis of complex molecular architectures, particularly in the development of novel active pharmaceutical ingredients (APIs) and advanced materials.[1][2] This guide provides a comprehensive technical overview of 2-Amino-4-iodoanisole, moving beyond a simple recitation of data to offer insights into its synthesis, reactivity, analytical characterization, and safe handling, grounded in established chemical principles.

Section 1: Core Molecular and Physical Properties

A foundational understanding of a molecule begins with its intrinsic physical and structural characteristics. These properties dictate its behavior in various chemical environments, influencing solubility, reaction kinetics, and purification strategies.

Molecular Structure and Identifiers

The arrangement of functional groups on the benzene ring is key to the molecule's reactivity. The ortho-methoxy and para-iodo substituents relative to the amino group create a specific electronic and steric environment.

Caption: Chemical structure of 2-Amino-4-iodoanisole.

Table 1: Chemical Identifiers for 2-Amino-4-iodoanisole

| Identifier | Value |

| CAS Number | 77770-09-3[] |

| IUPAC Name | 5-iodo-2-methoxyaniline[] |

| Molecular Formula | C₇H₈INO[] |

| Molecular Weight | 249.05 g/mol [] |

| Synonyms | 4-Iodo-2-methoxyaniline, Benzenamine, 5-iodo-2-methoxy-[1][] |

| SMILES | COC1=C(N)C=C(I)C=C1 |

| InChI Key | KCAGMESWEMVFON-UHFFFAOYSA-N[] |

Physical Properties

The physical state and solubility are critical for designing experimental setups, from dissolution for a reaction to choosing a solvent system for chromatography.

Table 2: Physical Properties of 2-Amino-4-iodoanisole

| Property | Value |

| Appearance | Solid[1] |

| Melting Point | 85-87 °C[] |

| Boiling Point | 304.3 ± 32.0 °C at 760 mmHg[] |

| Density | 1.807 ± 0.06 g/cm³[] |

| Solubility | Generally soluble in common organic solvents like ethanol, ether, and chloroform; insoluble in water.[4] |

Section 2: Synthesis and Mechanistic Rationale

While various synthetic routes exist for substituted anilines, a common and effective method for introducing an iodine atom to an activated aromatic ring is through electrophilic iodination. The electron-donating nature of the amino and methoxy groups strongly activates the ring towards this type of substitution.

Proposed Synthetic Workflow: Electrophilic Iodination

A plausible and direct synthesis involves the iodination of 2-methoxyaniline. The choice of iodinating agent and conditions is crucial to control regioselectivity and prevent over-iodination or side reactions.

Caption: Experimental workflow for the synthesis of 2-Amino-4-iodoanisole.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or methanol.

-

Iodination: To this stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature. The use of NIS is often preferred over I₂ as it provides a source of electrophilic iodine (I⁺) under milder conditions and minimizes the formation of acidic byproducts.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once complete, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS or iodine.

-

Neutralization and Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Amino-4-iodoanisole.

Causality Behind Experimental Choices

-

Choice of Substrate: 2-methoxyaniline is chosen as the starting material because the amino and methoxy groups are ortho, para-directing activators. The para position relative to the amino group is sterically accessible and electronically enriched, making it the most likely site for electrophilic substitution.

-

Choice of Iodinating Agent: NIS is a mild and efficient source of electrophilic iodine. It avoids the harsh conditions or strong oxidizers that might be required with I₂ alone and leads to cleaner reactions with higher yields.

-

Quenching and Neutralization: Sodium thiosulfate is a reducing agent that safely neutralizes the excess iodinating agent. The subsequent neutralization with sodium bicarbonate is essential to remove acidic components and ensure the product, an amine, is in its free base form for efficient extraction into an organic solvent.

Section 3: Chemical Reactivity and Synthetic Utility

The utility of 2-Amino-4-iodoanisole in drug development stems from its capacity to undergo a variety of chemical transformations, allowing for the construction of more complex molecular scaffolds.

Caption: Key reaction pathways for 2-Amino-4-iodoanisole.

-

Amino Group Reactivity: The primary amine is nucleophilic and readily undergoes acylation, sulfonylation, and alkylation. It can also be diazotized and subsequently replaced in Sandmeyer-type reactions, although the electronic nature of the ring can complicate this process.

-

Iodo Group Reactivity: The carbon-iodine bond is the most significant functional handle for building molecular complexity. It is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Sonogashira reactions) or carbon-nitrogen (Buchwald-Hartwig amination) bonds, which are fundamental transformations in modern drug discovery.[1]

-

Application in Heterocycle Synthesis: The molecule is a precursor for benzothiazole synthesis.[2] The amino group and the adjacent aromatic carbon can participate in cyclization reactions with appropriate reagents to form this important heterocyclic core, which is present in numerous biologically active compounds.

Section 4: Analytical Characterization

Rigorous structural confirmation is essential. While specific spectra should be acquired for each batch, the expected analytical data based on the molecule's structure provides a reliable reference for characterization.

Table 3: Predicted Spectroscopic Data for 2-Amino-4-iodoanisole

| Technique | Expected Characteristics |

| ¹H NMR | ~7.2 ppm (d, 1H): Aromatic proton ortho to iodine. ~6.8 ppm (dd, 1H): Aromatic proton between iodo and amino groups. ~6.6 ppm (d, 1H): Aromatic proton ortho to the amino group. ~4.0-5.0 ppm (br s, 2H): Amino (NH₂) protons; shift is solvent-dependent. ~3.8 ppm (s, 3H): Methoxy (OCH₃) protons. |

| ¹³C NMR | ~148-152 ppm: Carbon attached to the methoxy group. ~135-140 ppm: Carbon attached to the amino group. ~120-130 ppm: Aromatic carbons attached to hydrogen. ~80-85 ppm: Carbon attached to iodine. ~55 ppm: Methoxy carbon. |

| IR Spectroscopy | 3300-3500 cm⁻¹: Two sharp bands for the N-H symmetric and asymmetric stretching of the primary amine.[5] 2850-3000 cm⁻¹: C-H stretching from the aromatic ring and the methyl group. ~1600 cm⁻¹: N-H scissoring (bending) vibration. ~1250 cm⁻¹: C-O stretching of the aryl ether. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z ≈ 249, corresponding to the molecular weight of C₇H₈INO.[] Key Fragments: Loss of a methyl radical (M-15) from the methoxy group; potential loss of CO or other fragments. |

Section 5: Safety and Handling

As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling 2-Amino-4-iodoanisole.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place. Recommended storage temperature is between 2-8 °C. The instruction to "keep in dark place" suggests potential light sensitivity, which could lead to decomposition over time.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[7]

Conclusion

2-Amino-4-iodoanisole is more than a mere catalogue chemical; it is a strategic intermediate that offers a confluence of reactivity for the synthetic chemist. Its well-defined physical properties, predictable reactivity, and accessible synthesis make it an invaluable tool. By understanding the principles behind its synthesis, the versatility of its functional groups for cross-coupling and derivatization, and the necessary protocols for its safe handling and characterization, researchers in pharmaceutical and materials science can effectively leverage this compound to accelerate the discovery and development of next-generation molecules.

References

-

Crysdot LLC. 2-Amino-4-iodoanisole. [Link]

-

Yang, W., et al. (2021). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Royal Society of Chemistry. [Link]

-

CPAchem Ltd. (2023). Safety data sheet. [Link]

-

MySkinRecipes. 4-Iodo-2-methoxyaniline. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: 2-Amino-4-(N-(2-hydroxyethyl)amino)anisole. [Link]

-

PrepChem.com. Preparation of 4-iodoanisole. [Link]

-

Filo. (2025). Study the NMR spectrum of 2-iodoanisole. [Link]

-

ChemBK. 2-iodo-4-methoxyaniline. [Link]

-

RJPBCS. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Iodoanisole: Comprehensive Overview and Applications. [Link]

-

Introduction to Spectroscopy by Pavia,Lampman,Kriz,Vyvyan (2021). Chapter 2.7: Examining Infrared Spectra. [Link]

Sources

An In-depth Technical Guide to 2-Amino-4-iodoanisole: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Amino-4-iodoanisole, also known as 5-iodo-2-methoxyaniline, is a halogenated aromatic amine that serves as a crucial and versatile building block in modern organic synthesis. Its unique trifunctional nature—possessing an amine, an iodo group, and a methoxy ether on an aromatic scaffold—makes it a highly valuable intermediate for the construction of complex molecular architectures. The electron-donating effects of the amino and methoxy groups activate the benzene ring, while the iodo substituent provides a reactive handle for a wide array of cross-coupling reactions. This guide offers a comprehensive overview of 2-Amino-4-iodoanisole, detailing its chemical properties, a validated synthesis protocol, key applications, and essential safety protocols for researchers, chemists, and professionals in drug development.

Compound Profile: Core Characteristics

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section outlines the essential identifiers and physicochemical characteristics of 2-Amino-4-iodoanisole.

-

CAS Number : 77770-09-3[1]

-

IUPAC Name : 5-iodo-2-methoxyaniline[][3]

-

Synonyms : 4-Iodo-2-methoxyaniline, 4-Methoxy-3-amino-1-iodobenzene

Molecular Structure

The structure of 2-Amino-4-iodoanisole is characterized by a benzene ring substituted with a methoxy group (-OCH₃) and an amino group (-NH₂) at positions 1 and 2, respectively, and an iodine atom (I) at position 4.

Caption: Molecular structure of 2-Amino-4-iodoanisole (CAS 77770-09-3).

Physicochemical Properties

The quantitative data for 2-Amino-4-iodoanisole are summarized below, providing a clear reference for experimental design and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈INO | [] |

| Molecular Weight | 249.05 g/mol | [] |

| Appearance | Solid | [3] |

| Melting Point | 85-87 °C | [] |

| Boiling Point | 304.3 °C at 760 mmHg | [] |

| Density | ~1.807 g/cm³ | [] |

| SMILES | COC1=C(N)C=C(I)C=C1 | [] |

| InChI Key | KCAGMESWEMVFON-UHFFFAOYSA-N | [][3] |

Synthesis and Purification Protocol

The synthesis of 2-Amino-4-iodoanisole is most commonly achieved via electrophilic iodination of the aromatic ring of its precursor, 2-aminoanisole (o-anisidine). The amino and methoxy groups are ortho, para-directing, and strongly activating. Since the position para to the stronger activating group (the amino group) is blocked by the methoxy group, and the position para to the methoxy group is open, this site is highly favored for substitution.

Causality in Experimental Design

-

Choice of Iodinating Agent: Iodine monochloride (ICl) is a potent electrophile, ideal for the iodination of activated aromatic rings. It is more reactive than molecular iodine (I₂) because the I-Cl bond is polarized, making the iodine atom more electrophilic.

-

Solvent Selection: A polar aprotic solvent like dichloromethane (DCM) or a protic solvent like acetic acid is suitable. Acetic acid can help to solubilize the starting material and the iodine monochloride.

-

Temperature Control: Electrophilic aromatic substitution on a highly activated ring is typically a very fast reaction. Performing the addition of the iodinating agent at a low temperature (0 °C) is crucial to control the reaction rate, prevent over-iodination, and minimize the formation of byproducts.

-

Work-up and Purification: The work-up procedure is designed to neutralize any remaining acid, remove unreacted iodine species (using sodium thiosulfate), and isolate the crude product. The final purification by column chromatography is essential to separate the desired product from any regioisomers or unreacted starting material, ensuring high purity for subsequent applications.

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis and purification of 2-Amino-4-iodoanisole.

Detailed Experimental Protocol

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-aminoanisole (1.0 eq) in glacial acetic acid.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reaction: Slowly add a solution of iodine monochloride (1.05 eq) in acetic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

Stirring: After the addition is complete, stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional two hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralization: Slowly neutralize the acidic solution by adding aqueous sodium hydroxide (e.g., 10% w/v) until the pH is approximately 8. A precipitate should form.

-

Work-up: Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine (the dark color should disappear).

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Drying and Evaporation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure 2-Amino-4-iodoanisole.

-

Validation: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and melting point analysis, comparing the results to literature values.[]

Applications in Research and Drug Development

The utility of 2-Amino-4-iodoanisole stems from the orthogonal reactivity of its functional groups. It is a cornerstone intermediate in the synthesis of a wide range of high-value compounds.

-

Pharmaceutical Intermediates: The primary application of this compound is in the synthesis of active pharmaceutical ingredients (APIs).[4] The iodo group is a prime substrate for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in medicinal chemistry for building molecular complexity and exploring structure-activity relationships.

-

Novel Compound Synthesis: Researchers in academia and industry employ 2-Amino-4-iodoanisole to create novel compounds with potential biological activities, such as antimicrobial or anticancer agents.[4]

-

Dyes and Pigments: The aniline scaffold is a classic component of many chromophores. This compound can serve as an intermediate in the production of specialized dyes and pigments.[4]

Safety and Handling

Proper handling of 2-Amino-4-iodoanisole is essential to ensure laboratory safety. It is classified as a hazardous substance.

-

GHS Hazard Statements :

-

Precautionary Statements :

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place (2-8°C is recommended).[3] The compound should be kept under an inert atmosphere if possible.

-

Spill & Disposal: In case of a spill, avoid generating dust.[5] Sweep up the solid material, place it in a suitable container, and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.[5][6]

-

First Aid:

Conclusion

2-Amino-4-iodoanisole is a high-value chemical intermediate whose strategic importance in organic synthesis cannot be overstated. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for chemists, particularly in the pharmaceutical and materials science sectors. Adherence to rigorous synthesis, purification, and safety protocols is paramount to leveraging its full potential while ensuring the well-being of laboratory personnel. This guide provides the foundational knowledge required for the confident and effective application of this versatile molecule.

References

-

Sigma-Aldrich. 2-Amino-4-iodoanisole.

-

Crysdot LLC. 2-Amino-4-iodoanisole.

-

MySkinRecipes. 4-Iodo-2-methoxyaniline.

-

BOC Sciences. CAS 77770-09-3 2-Amino-4-iodoanisole.

-

Fisher Scientific. SAFETY DATA SHEET: 2-Iodoanisole.

-

Alfa Aesar. SAFETY DATA SHEET: 4-Iodoanisole.

-

Sigma-Aldrich. SAFETY DATA SHEET: 2-Amino-4-iodoanisole.

-

Alchem Pharmtech. CAS 77770-09-3 | 2-Amino-4-iodoanisole.

-

Chemos GmbH & Co. KG. Safety Data Sheet: 2-Amino-4-(N-(2-hydroxyethyl)amino)anisole.

-

Ambeed, Inc. 2-Amino-4-iodoanisole | 77770-09-3.

Sources

A Senior Scientist's Guide to Procuring 2-Amino-4-iodoanisole for Research and Development

Introduction: The Strategic Value of 2-Amino-4-iodoanisole in Synthesis

In the landscape of modern medicinal chemistry and materials science, the selection of starting materials is a critical determinant of project success. 2-Amino-4-iodoanisole (CAS No. 77770-09-3), a substituted aniline, represents a highly versatile yet often overlooked building block. Its trifunctional nature—an electron-rich aromatic ring, a nucleophilic amino group, and a carbon-iodine bond ripe for cross-coupling reactions—offers a powerful toolkit for the synthetic chemist. The strategic placement of the iodo, amino, and methoxy groups allows for regioselective transformations, making it an ideal scaffold for generating complex molecular architectures.

This guide provides researchers, process chemists, and drug development professionals with a comprehensive framework for the commercial sourcing and price evaluation of 2-Amino-4-iodoanisole. Moving beyond a simple list of vendors, we will explore the technical nuances of supplier selection, quality verification, and the economic factors that govern the procurement of this key intermediate.

Chemical Identity and Core Properties

Understanding the fundamental properties of 2-Amino-4-iodoanisole is the first step in effective sourcing and application.

| Property | Value | Source(s) |

| CAS Number | 77770-09-3 | [1] |

| Molecular Formula | C₇H₈INO | [1] |

| Molecular Weight | 249.05 g/mol | [1] |

| IUPAC Name | 5-Iodo-2-methoxyaniline | |

| Typical Purity | ≥98% | [1] |

| Melting Point | 85-87 °C | |

| Boiling Point | 304.3 °C at 760 mmHg | |

| Appearance | Solid (typically powder or crystals) |

The Commercial Supplier Landscape: A Curated Overview

The availability of 2-Amino-4-iodoanisole spans a range of suppliers, from large global distributors who aggregate products to specialized synthesis labs. The choice of supplier is not merely a logistical decision but a strategic one that can impact experimental reproducibility and project timelines.

Major Chemical Distributors: These platforms offer a wide catalog from various manufacturers.

-

Sigma-Aldrich (Merck): A primary source for research-grade chemicals, often listing the compound from partners like Ambeed, Inc., and ChemScene LLC.[1]

-

Thermo Fisher Scientific: Another key distributor for laboratory chemicals.

-

VWR: A comprehensive supplier for laboratory needs.

Specialized Building Block Suppliers: These companies often focus on novel or niche molecules for drug discovery.

-

BOC Sciences: Lists 2-Amino-4-iodoanisole as a main product, suggesting potential for larger scale availability.

-

Synthonix, Inc.: Specializes in building blocks for medicinal chemistry.[1]

-

BLD Pharm: Offers a range of organic building blocks.[2]

-

Alchem.Pharmtech: Lists the compound in their catalog.[3]

-

Crysdot LLC: Provides a range of benzene compounds, including the target molecule.[4]

It is crucial to recognize that many listings on major distributor sites originate from smaller, specialized manufacturers. For larger quantities or process development, directly contacting a primary manufacturer like BOC Sciences may be more advantageous.

Strategic Procurement Workflow

The process of selecting a supplier should be systematic. The following workflow is recommended to ensure both quality and value are achieved.

Caption: A workflow for strategic supplier selection.

Pricing Analysis: Understanding the Market Value

Direct, publicly-listed pricing for 2-Amino-4-iodoanisole is uncommon, as costs are often subject to institutional contracts and order volume.[1] Most suppliers require a formal inquiry to provide a quote. However, by analyzing the pricing of structurally analogous iodo-aromatic compounds, we can establish a reliable estimate for budget planning.

Factors Influencing Price:

-

Purity: A purity of 98% is standard. Higher purities (e.g., >99.5%) will command a significant premium due to the additional recrystallization or chromatographic steps required.

-

Scale: The price-per-gram decreases dramatically with increasing quantity. The cost for 1 gram can be an order of magnitude higher than the price-per-gram for a 100-gram batch.

-

Supplier Type: Direct manufacturers may offer lower prices for bulk quantities, while distributors provide the convenience of small, pre-packaged quantities for immediate research needs.

-

Synthesis Route: The complexity and yield of the manufacturing process directly impact the final cost.

Representative Pricing for Analogous Compounds:

| Compound | CAS No. | Quantity | Representative Price (USD) | Price per Gram (USD) | Supplier Example |

| 4-Iodoanisole | 696-62-8 | 25 g | $25.00 | $1.00 | Oakwood Chemical |

| 4-Iodoanisole | 696-62-8 | 100 g | $74.00 | $0.74 | Oakwood Chemical |

| 4-Iodoanisole | 696-62-8 | 100 g | €117.00 (~$127) | ~$1.27 | Sigma-Aldrich (Ireland) |

| 2-Amino-5-iodo-4-methylpyridine | 356561-08-5 | 1 g | $86.23 | $86.23 | Chem-Impex[4] |

| 2-Amino-5-iodo-4-methylpyridine | 356561-08-5 | 5 g | $329.79 | $65.96 | Chem-Impex[4] |

Conclusion on Pricing: Based on the data from these analogs, researchers should budget for $60 -

Quality Control and In-House Verification

Trust in a supplier's Certificate of Analysis (CoA) is paramount, but independent verification is a hallmark of rigorous science.

Interpreting the Certificate of Analysis (CoA): A CoA is a self-validating document that should be requested for every batch. Key items to scrutinize include:

-

Identity Confirmation: Look for confirmation by ¹H NMR and/or Mass Spectrometry. The data should match the expected structure.

-

Purity Assessment: This is typically determined by HPLC or GC. A purity of ≥98% is acceptable for most discovery applications. Critically, review the chromatogram for the presence of any significant impurities.

-

Lot Number: Ensure the CoA corresponds to the specific lot number on your received material.

Experimental Protocol: In-House Purity Verification by TLC

This rapid and cost-effective method can quickly confirm the identity and approximate purity of the received material against a reference standard if available, or simply confirm the presence of a single major component.

Materials:

-

TLC plates (Silica gel 60 F₂₅₄)

-

TLC developing chamber

-

Solvent system: 3:1 Hexanes/Ethyl Acetate (This is a starting point and may require optimization)

-

UV lamp (254 nm)

-

Staining solution: Potassium permanganate (KMnO₄) stain

-

Sample of 2-Amino-4-iodoanisole

Methodology:

-

Sample Preparation: Dissolve a small amount (1-2 mg) of the 2-Amino-4-iodoanisole in 0.5 mL of ethyl acetate or dichloromethane.

-

Spotting: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the baseline of the TLC plate.

-

Development: Place the plate in a developing chamber pre-saturated with the Hexanes/Ethyl Acetate solvent system. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Visualization:

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Visualize the plate under a UV lamp. The aromatic ring of the compound should show a dark spot.

-

Circle any visible spots.

-

Next, dip the plate into a KMnO₄ stain and gently heat with a heat gun. The amino group is readily oxidized and should appear as a distinct spot.

-

-

Analysis: A single, well-defined spot indicates high purity. The presence of multiple spots suggests impurities. The retention factor (Rf) can be calculated and recorded for batch-to-batch comparison.

Quality Control Decision Pathway

Caption: A decision tree for incoming material quality control.

Safety, Handling, and Storage

As a professional scientist, adherence to safety protocols is non-negotiable. While a specific, comprehensive safety data sheet (SDS) for 2-Amino-4-iodoanisole should be obtained from the supplier, general precautions for this class of compounds apply.

-

Hazard Classification: The compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Recommended storage temperature is typically 2-8°C.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Applications in Synthesis: A Forward-Looking Perspective

While specific literature on 2-Amino-4-iodoanisole is emerging, its utility can be inferred from the extensive applications of its parent scaffold, 4-iodoanisole. 4-Iodoanisole is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like OLEDs and liquid crystals. The addition of the amino group to this scaffold significantly broadens its synthetic potential, providing a handle for:

-

Amide bond formation: Coupling with carboxylic acids to build complex molecular frameworks.

-

Diazotization reactions: Converting the amine to a diazonium salt, which can be subsequently displaced to install a wide variety of functional groups.

-

N-alkylation and N-arylation: Further functionalizing the nitrogen atom.

This trifunctional nature makes 2-Amino-4-iodoanisole a prime candidate for library synthesis in drug discovery campaigns and for the development of novel functional materials.

References

-

Synthonix, Inc. 2-Amino-4-iodoanisole. Available at: [Link]

-

Crysdot LLC. 2-Amino-4-iodoanisole - Benzene Compounds. Available at: [Link]

-

SLS Ireland. 4-Iodoanisole, 98% | I7608-100G | SIGMA-ALDRICH. Available at: [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: 2-Amino-4-(N-(2-hydroxyethyl)amino)anisole. Available at: [Link]

-

Alfa Aesar. SAFETY DATA SHEET. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Diverse Applications of 4-Iodoanisole in the Chemical Industry. Available at: [Link]

-

NICNAS. 2-Amino-4-hydroxyethylaminoanisole and its sulfate: Human health tier II assessment. Available at: [Link]

-

European Commission, Public Health. Opinion of the Scientific Committee on Consumer Safety on 2-amino-4-hydroxyethylaminoanisole sulfate (A84). Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Iodoanisole: Comprehensive Overview and Applications. Available at: [Link]

-

PubChem. 4-Iodoanisole | C7H7IO | CID 69676. Available at: [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-4-iodoanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

2-Amino-4-iodoanisole (CAS No. 77770-09-3), a substituted aniline, presents as a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents. Its unique structure, featuring an amine, a methoxy group, and an iodine atom on a benzene ring, makes it a versatile building block. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety, handling, and emergency procedures for 2-Amino-4-iodoanisole, grounded in established chemical safety principles and data extrapolated from structurally related compounds.

Section 1: Hazard Identification and Risk Assessment

While a comprehensive, peer-reviewed toxicological profile for 2-Amino-4-iodoanisole is not extensively documented in publicly accessible databases, a robust risk assessment can be formulated by examining its functional groups and data from analogous compounds. The primary hazards are associated with its aromatic amine structure and the presence of iodine.

GHS Hazard Classification (Inferred)

Based on data for structurally similar aromatic amines and iodo-compounds, 2-Amino-4-iodoanisole should be handled as a substance with the following potential hazards[1]:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Associated GHS Pictogram:

Signal Word: Warning [1]

Precautionary Statements (Selected) [1][2]:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Causality of Hazards:

The toxicological effects are rooted in the molecule's chemical nature. Aromatic amines can be absorbed through the skin and may cause irritation. The "harmful if swallowed" classification is typical for many substituted anilines. The potential for respiratory irritation stems from the compound being a fine solid, which can become airborne.

Section 2: Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with 2-Amino-4-iodoanisole. The following protocols are designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense. The following workflow should be followed to ensure adequate protection:

Caption: PPE selection workflow for handling 2-Amino-4-iodoanisole.

Engineering Controls

-

Ventilation: All handling of 2-Amino-4-iodoanisole solid should be conducted in a well-ventilated area. A fume hood is recommended, especially when transferring the substance or if there is a potential for dust generation[1].

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested[3].

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Container: Keep the container tightly closed in a dry and well-ventilated place[4].

-

Incompatibilities: Store away from strong oxidizing agents[5].

-

Conditions to Avoid: Protect from light, as some iodo-compounds can be light-sensitive[4][6].

Section 3: Emergency Procedures

A clear and well-rehearsed emergency plan is essential.

First-Aid Measures

The following steps should be taken in the event of an exposure[3][4]:

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

Spill Response

In the event of a spill, the following decision tree should be followed:

Caption: Decision tree for responding to a 2-Amino-4-iodoanisole spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[5].

-

Specific Hazards: During a fire, irritating and toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen iodide[5][7].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[5].

Section 4: Physicochemical and Toxicological Data

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈INO | N/A |

| Molecular Weight | 249.05 g/mol | N/A |

| Appearance | Solid | [4] |

| Melting Point | 85-87 °C | N/A |

| Boiling Point | 304.3 °C at 760 mmHg | N/A |

Toxicological Data

Section 5: Disposal Considerations

Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal[4].

-

Waste Classification: Unused 2-Amino-4-iodoanisole should be disposed of as hazardous waste.

-

Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.

-

Procedure: Dispose of contents and container to an approved waste disposal plant[1]. Do not allow the chemical to enter drains[8].

Conclusion

2-Amino-4-iodoanisole is a valuable synthetic intermediate that can be handled safely with the appropriate precautions. A thorough understanding of its potential hazards, consistent use of personal protective equipment, adherence to proper handling and storage protocols, and a well-defined emergency response plan are the cornerstones of a safe research environment. By integrating the principles outlined in this guide, researchers can effectively mitigate risks and harness the synthetic potential of this compound.

References

-

EHSO Manual 2025-2026. (2025). Spill Control/Emergency Response. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2-Amino-4-(N-(2-hydroxyethyl)amino)anisole. Retrieved from [Link]

-

Alfa Aesar. (2025). SAFETY DATA SHEET. Retrieved from [Link]

-

Australian Government Department of Health. (2015). 2-Amino-4-hydroxyethylaminoanisole and its sulfate: Human health tier II assessment. Retrieved from [Link]

-

Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

-

ASAL Engineering. (2023). Chemical Spills and Emergency Response. Retrieved from [Link]

-

ChemSafetyPro. (2016). GHS Hazard Statement List. Retrieved from [Link]

-

Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45789748, 2-Amino-4-iodopyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2800978, 4-Chloro-2-iodoanisole. Retrieved from [Link]

-

Franciscan University of Steubenville. (n.d.). Chemical Spill. Campus Safety and Security. Retrieved from [Link]

-

MIRA Safety. (2025). Effective Spill Response for Chemical Spills: Guidelines and Procedures. Retrieved from [Link]

-

ACTenviro. (2024). Best Practices for Emergency Spill Response. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69676, 4-Iodoanisole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14453744, 2-Amino-4-((2-hydroxyethyl)amino)anisole sulfate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68257, o-Iodoanisole. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoanisole, 98%. Retrieved from [Link]

Sources

Historical synthesis methods for substituted iodoanisoles

An In-Depth Technical Guide to the Historical Synthesis of Substituted Iodoanisoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the historical and foundational methods for synthesizing substituted iodoanisoles. As crucial intermediates in organic synthesis, particularly in the development of pharmaceuticals and functional materials, a deep understanding of their preparation is essential. We will move beyond simple procedural lists to examine the underlying chemical principles, the rationale behind experimental choices, and the evolution of these techniques over time.

Introduction: The Enduring Importance of Iodoanisoles

Substituted iodoanisoles are a class of aromatic compounds characterized by a methoxy group (-OCH₃) and an iodine atom (-I) attached to a benzene ring. Their significance in modern chemistry stems from the unique reactivity of the carbon-iodine bond. The iodine atom serves as an excellent leaving group, making iodoanisoles highly versatile precursors for a wide array of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira couplings.[1] These reactions are fundamental pillars of modern synthetic chemistry, enabling the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs), agrochemicals, and organic electronic materials.[2] For instance, 4-iodoanisole is a key intermediate in the synthesis of various drugs and polarizing films for liquid crystal displays (LCDs).[3][4][5] This guide traces the development of the core synthetic methodologies that have made these vital building blocks accessible to the scientific community.

Chapter 1: The Classical Approach: Direct Electrophilic Iodination

The most intuitive approach to synthesizing iodoanisoles is through the direct electrophilic aromatic substitution (SEAr) of anisole. The methoxy group is a powerful activating, ortho-, para- directing group, which facilitates the attack of an electrophilic iodine species. However, direct iodination with molecular iodine (I₂) is challenging.

The Causality of Experimental Choices

The Equilibrium Problem: Unlike chlorination and bromination, direct iodination is a reversible process.[6] The reaction produces hydrogen iodide (HI), a strong reducing agent that can react with the iodoanisole product, shifting the equilibrium back to the starting materials.[6]

Early Solutions: To overcome this limitation, historical methods focused on removing the HI as it formed or using a more potent electrophilic iodine source. This was primarily achieved in two ways:

-

Addition of an Oxidizing Agent: Agents like nitric acid, hydrogen peroxide, or sulfuric acid oxidize the HI byproduct to I₂, preventing the reverse reaction and driving the synthesis toward the product.[7]

-

Use of Iodine Activators: The reaction can be facilitated by an additive that generates a more electrophilic "I+" species.

-

Iodine Monochloride (ICl): A common and effective method involves using iodine monochloride.[3][4] The greater polarity of the I-Cl bond compared to I-I makes the iodine atom more electrophilic and susceptible to attack by the electron-rich anisole ring.

-

Mercury(II) Oxide (HgO): A historically significant method, first reported by Brenans in 1901, involves the use of iodine in the presence of yellow mercuric oxide.[6][8] The HgO reacts with the HI formed to produce mercury(II) iodide and water, effectively removing the reducing agent from the reaction. This method was later modified by Blicke and Smith in 1928.[6][9]

-

Due to the steric hindrance of the methoxy group, these electrophilic substitution reactions on anisole predominantly yield the para-substituted product, 4-iodoanisole.[10]

Visualizing the Mechanism: Electrophilic Iodination

Caption: General mechanism for electrophilic aromatic iodination of anisole.

Experimental Protocol: Synthesis of 4-Iodoanisole using Iodine Monochloride

This protocol is based on established methods for the direct iodination of anisole.[4][5]

Materials:

-

Anisole

-

Glacial Acetic Acid

-

Iodine Monochloride (ICl)

-

Ice

-

5% Sodium Sulfite (Na₂SO₃) solution

-

Methanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anisole (1.0 eq).

-

Add glacial acetic acid as the solvent.

-

With stirring, slowly add a solution of iodine monochloride (1.0 eq) in glacial acetic acid.

-

After the addition is complete, heat the mixture to reflux for approximately 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice water. A precipitate of crude p-iodoanisole will form.

-

Collect the solid by vacuum filtration.

-

Wash the crude product with a 5% aqueous solution of sodium sulfite to remove any unreacted iodine, followed by washing with cold water.

-

Purify the product by recrystallization from methanol to obtain the final product.

| Parameter | Value |

| Product | 4-Iodoanisole |

| Appearance | Off-white to brown crystalline powder |

| Melting Point | 50-53 °C[3] |

| Boiling Point | 237 °C[3] |

Chapter 2: The Regioselective Workhorse: The Sandmeyer Reaction

For synthesizing iodoanisoles with specific regiochemistry (ortho, meta, or para), particularly when the desired isomer is not the major product of direct electrophilic substitution, the Sandmeyer reaction is the quintessential historical method.[11] This powerful transformation allows for the introduction of an iodine atom at a position predetermined by an amino group on the aromatic ring.[6] The starting materials are substituted anisidines (methoxyanilines).

The Causality of Experimental Choices

The Sandmeyer reaction is a two-stage process that leverages the unique chemistry of diazonium salts.[1]

-

Diazotization: The primary aromatic amine (the anisidine) is treated with nitrous acid (HNO₂) at low temperatures (typically 0-5 °C).[1] The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄.[12] This reaction converts the amino group (-NH₂) into a diazonium salt (-N₂⁺).

-

Why low temperature? Arenediazonium salts are unstable and can decompose violently at higher temperatures.[1] Maintaining a cold environment is critical for safety and to prevent premature decomposition and unwanted side reactions.

-

-

Iodide Displacement: The resulting diazonium salt solution is then treated with a source of iodide ions, most commonly an aqueous solution of potassium iodide (KI).[13][14] The diazonium group is an exceptionally good leaving group (it departs as neutral, stable dinitrogen gas, N₂), facilitating its displacement by the iodide nucleophile to form the aryl iodide.[11][15]

This method's primary advantage is its outstanding regioselectivity. Since the position of the iodine is dictated by the initial position of the amine on the anisidine starting material, one can synthesize ortho-, meta-, or para-iodoanisole with high purity by simply choosing the corresponding o-, m-, or p-anisidine.

Visualizing the Workflow: The Sandmeyer Reaction

Caption: Workflow for the synthesis of iodoanisoles via the Sandmeyer reaction.

Experimental Protocol: General Procedure for Diazotization-Iodination

This protocol is a standard method for converting an aromatic amine to an aryl iodide.[1][16]

Materials:

-

Substituted Anisidine (e.g., p-anisidine)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Starch-iodide paper

-

Sodium Thiosulfate (Na₂S₂O₃) solution

-

Diethyl ether or Dichloromethane for extraction

Procedure:

-

Aniline Salt Formation: In a beaker, dissolve the substituted anisidine (1.0 eq) in a solution of concentrated HCl (or H₂SO₄) and water. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold anisidine salt solution, ensuring the temperature remains below 5 °C. The addition should be slow to control the exothermic reaction.[1]

-

Monitoring: After the complete addition of the NaNO₂ solution, continue stirring for 15-30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black).

-

Iodination: In a separate flask, dissolve potassium iodide (1.2 eq) in water. Slowly add the cold diazonium salt solution to the KI solution with stirring. Effervescence (N₂ gas evolution) will be observed.

-

The mixture may be gently warmed after the initial reaction subsides to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the reaction mixture. If a solid product precipitates, collect it by filtration. If an oil forms, extract the product into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, then with water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude iodoanisole, which can be further purified by distillation or recrystallization.

Chapter 3: Evolving Methodologies

While direct iodination and the Sandmeyer reaction form the historical bedrock of iodoanisole synthesis, modern chemistry has introduced more refined and efficient methods.

-

Halogen Exchange Reactions: In some cases, a more reactive aryl halide (like a bromide) can be converted to an iodoanisole via a Finkelstein-type reaction, often using copper or palladium catalysts.

-

Modern Iodinating Agents: Reagents like N-Iodosuccinimide (NIS) offer a milder and more selective alternative to I₂ or ICl for electrophilic iodination, often used in conjunction with a catalyst.[17]

-

Catalytic C-H Activation: A frontier in organic synthesis involves the direct, regioselective iodination of C-H bonds using transition metal catalysts (e.g., iridium, palladium). These methods are highly atom-economical but are a more recent development compared to the classical approaches.

-

"Green" Chemistry Approaches: Recent patents describe methods that generate the iodinating agent (iodine chloride) in situ from sodium iodide and sodium hypochlorite, offering a more efficient and environmentally benign process.[18]

Comparative Summary of Core Methods

| Feature | Direct Electrophilic Iodination | Sandmeyer Reaction |

| Starting Material | Anisole | Substituted Anisidine |

| Primary Reagents | I₂ + Oxidant, or ICl | NaNO₂/H⁺, then KI |

| Regioselectivity | Moderate to Good (mainly para) | Excellent (controlled by amine position) |

| Key Advantage | Atom economical, one-pot | High regioselectivity for all isomers |

| Key Disadvantage | Mixture of isomers, harsh conditions | Multi-step, unstable intermediate |

| Historical Era | Late 19th / Early 20th Century | Late 19th Century onwards |

Conclusion

The synthesis of substituted iodoanisoles has evolved significantly from early struggles with reversible electrophilic additions to the highly controlled and versatile Sandmeyer reaction. The historical development of these methods showcases a core principle of synthetic chemistry: the continuous search for greater control, efficiency, and safety. For researchers and drug development professionals, a firm grasp of these foundational techniques is not merely an academic exercise; it provides the context for troubleshooting modern synthetic routes and appreciating the ingenuity that underpins the creation of the complex molecules that drive scientific innovation.

References

- 4-Iodoanisole: Comprehensive Overview and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Preparation of p-Iodo-anisole. (n.d.). Journal of the American Chemical Society.

- Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans. (n.d.). Bentham Science Publisher.

- Sandmeyer reaction. (n.d.). Grokipedia.

- 4-Iodoanisole | 696-62-8. (n.d.). ChemicalBook.

- Cas 696-62-8, 4-Iodoanisole. (n.d.). LookChem.

- p-Iodoanisole: A new chemical that opens up multiple applications. (n.d.). Company News.

-

Holch, R., & Culbertson, J. B. (1940). Iodination of Anisole . Proceedings of the Iowa Academy of Science, 47(1), Article 68. Retrieved from [Link]

- 3-Iodoanisole synthesis. (n.d.). ChemicalBook.

- Diazotization of Anilines for Iodination - Application Notes and Protocols. (2025). BenchChem.

-

Ali, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review . Journal of the Iranian Chemical Society. Retrieved from [Link]

- The Importance of 3-Iodoanisole in Modern Organic Synthesis. (n.d.). Phionebio.

- Synthesis method of 4-iodoanisole. (2018). Google Patents (CN108373404B).

- Preparation of 4-iodoanisole. (n.d.). PrepChem.com.

- Synthesis routes of 4-Iodoanisole. (n.d.). BenchChem.

-

Sandmeyer Reaction . (2020). YouTube. Retrieved from [Link]

- Managing reaction conditions for selective iodination. (2025). BenchChem.

- Iodination of Anisole. (n.d.). UNI ScholarWorks.

- An Investigation Into Polyiodination of Activated Benzene Derivatives with Electrophilic Aromatic Substitution Reactions. (n.d.). eGrove, University of Mississippi.

-

Selective C–H Iodination of (Hetero)arenes . (2021). Organic Letters, ACS Publications. Retrieved from [Link]

-

Iodide effects in transition metal catalyzed reactions . (n.d.). Dalton Transactions, RSC Publishing. Retrieved from [Link]

-

Converting anilines to diazoniums ions . (2019). YouTube. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Iodoanisole | 696-62-8 [chemicalbook.com]

- 5. Cas 696-62-8,4-Iodoanisole | lookchem [lookchem.com]

- 6. "Iodination of Anisole" by Ralph Holch and J.B. Culbertson [scholarworks.uni.edu]

- 7. prepchem.com [prepchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scholarworks.uni.edu [scholarworks.uni.edu]

- 10. egrove.olemiss.edu [egrove.olemiss.edu]

- 11. grokipedia.com [grokipedia.com]

- 12. m.youtube.com [m.youtube.com]

- 13. eurekaselect.com [eurekaselect.com]

- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. 3-Iodoanisole synthesis - chemicalbook [chemicalbook.com]

- 18. CN108373404B - Synthesis method of 4-iodoanisole - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-Amino-4-iodoanisole and Its Isomers for Advanced Research and Development

This guide provides an in-depth exploration of 2-Amino-4-iodoanisole, a key building block in medicinal chemistry and materials science. We will delve into its nomenclature, physicochemical properties, synthesis, and applications, with a particular focus on providing practical insights for researchers, scientists, and drug development professionals. This document is designed to be a self-contained resource, offering both foundational knowledge and actionable protocols.

Introduction: The Strategic Importance of Iodinated Anisoles